molecular formula C10H10BrF B6354801 4-(4-Bromo-2-fluorophenyl)-1-butene CAS No. 861697-08-7

4-(4-Bromo-2-fluorophenyl)-1-butene

Cat. No.: B6354801
CAS No.: 861697-08-7
M. Wt: 229.09 g/mol
InChI Key: QNSBBNROYYEAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-2-fluorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)-1-butene typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-fluorobenzene.

    Grignard Reaction: The 4-bromo-2-fluorobenzene undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Coupling Reaction: The Grignard reagent is then reacted with 1-bromo-3-butene under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)-1-butene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: Products include the corresponding alkane.

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)-1-butene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-1-butene involves its interaction with various molecular targets. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The butene chain allows for further functionalization, enabling the compound to participate in diverse chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the butene chain.

    4-Bromo-2-fluorotoluene: Similar in structure but has a methyl group instead of the butene chain.

Uniqueness

4-(4-Bromo-2-fluorophenyl)-1-butene is unique due to the presence of both bromo and fluoro substituents on the phenyl ring and the butene chain. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and material science.

Properties

IUPAC Name

4-bromo-1-but-3-enyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-2-3-4-8-5-6-9(11)7-10(8)12/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSBBNROYYEAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.